molecular formula C13H12N2O B1362195 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 394655-12-0

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B1362195
M. Wt: 212.25 g/mol
InChI Key: VGNRCODKFDNTOE-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that has been used in scientific research for a variety of purposes. It is a benzodiazepine derivative that has been studied for its potential as a therapeutic agent and its ability to act as a molecular probe for the study of various physiological processes.

Scientific Research Applications

Chemical Structure and Properties

  • The compound 2-(Furan-2-yl)-5-(2-nitrobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, a related derivative, displays a distinct thiazepine ring conformation and weak intermolecular hydrogen bonds, offering insight into the structural dynamics of similar compounds like 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine (Huang, Chu, & Ye, 2010).

Synthesis and Chemical Reactivity

  • Novel furan-appended benzothiazepine derivatives, originating from 1-(furan-2-yl)ethanone, have been synthesized, showing potential as VRV-PL-8a and H+/K+ ATPase inhibitors, which are significant for understanding the reactivity and potential applications of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine (Lokeshwari et al., 2017).
  • Studies have shown that the furan ring in similar compounds remains stable during reactions like bromination, indicating the potential stability of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine in various chemical processes (Bozhanov & Ivonin, 2001).

Biological Activity and Applications

  • 1,5-Benzodiazepines, including compounds structurally similar to 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine, have shown a range of biological activities, such as antimicrobial effects, highlighting their potential in pharmaceutical applications (Singla et al., 2011).
  • The synthesis of 1,5-benzodiazepine derivatives, including those with furan components, has been explored for their antioxidant activities, indicating the potential utility of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine in therapeutic contexts (Bhat et al., 2012).

properties

IUPAC Name

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNRCODKFDNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377995
Record name 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

394655-12-0
Record name 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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